molecular formula C19H13ClN4OS B2960814 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone CAS No. 852373-61-6

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

Número de catálogo: B2960814
Número CAS: 852373-61-6
Peso molecular: 380.85
Clave InChI: ZZCTZBFNNQUPSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The structure includes a 4-chlorophenyl substituent at position 3 of the triazole ring and a thioether-linked phenylethanone group at position 6 of the pyridazine ring (Figure 1). The triazolo-pyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .

Propiedades

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS/c20-15-8-6-14(7-9-15)19-22-21-17-10-11-18(23-24(17)19)26-12-16(25)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCTZBFNNQUPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a member of the triazole family and has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H13ClN6OS
  • Molecular Weight : 400.8 g/mol
  • IUPAC Name : 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-1-phenylethanone

The compound features a triazole ring fused with a pyridazine structure, which is known to influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method includes the formation of the triazole and subsequent substitution reactions to introduce the thioether and phenylethanone moieties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds similar to this one have shown promising results against glioma cell lines. One study reported that a related compound exhibited low micromolar activity against the AKT2 kinase, which is implicated in glioma malignancy and poor patient prognosis .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundU87MG<10Inhibition of AKT2/PKBβ
Related Compound 4jPrimary Glioma Cells5Induces apoptosis

Kinase Inhibition

The compound exhibits inhibitory activity against various kinases. Specifically, it has been shown to inhibit AKT signaling pathways crucial for tumor growth and survival . The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Selectivity and Toxicity

Notably, studies suggest that this compound demonstrates selectivity for cancer cells over non-cancerous cells. For example, while it effectively induces cell death in glioma cells at low concentrations, it shows significantly less cytotoxicity towards normal cells . This selectivity is critical for developing therapeutics with fewer side effects.

Case Studies

  • In Vitro Studies on Glioblastoma : A detailed investigation into the effects of related compounds on glioblastoma cell lines revealed that they inhibited neurosphere formation and reduced cell viability significantly while sparing healthy cells .
  • Kinase Profiling : Screening against a panel of 139 kinases indicated that similar compounds preferentially target AKT2/PKBβ, which is often overexpressed in various cancers .

Comparación Con Compuestos Similares

E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic Acid

  • Core : Shares the [1,2,4]triazolo[4,3-b]pyridazine system.
  • Substituents: A propenoic acid chain and 3,5-dimethylpyrazole at position 5.
  • Properties: Higher melting point (253–255°C) due to polar propenoic acid and pyrazole groups, suggesting improved crystallinity compared to the target compound .
  • Activity: Not explicitly reported, but carboxylic acid derivatives often enhance solubility and target binding in drug design.

Lin28-1632: N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • Core : Same triazolo-pyridazine scaffold.
  • Substituents : Methyl group at position 3 and an acetamide-linked phenyl group at position 6.
  • Activity: Functions as a Lin28 inhibitor, a protein involved in stem cell renewal and cancer progression .

Simplified Analogues with Phenylethanone Moieties

Compound 20: 2-(4-Chlorophenyl)-1-phenylethanone

  • Core : Lacks heterocyclic systems; simple ketone structure.
  • Substituents : 4-Chlorophenyl and phenyl groups.
  • Activity: Evaluated for biological activity (unspecified), demonstrating that even minimal structures with chlorophenyl groups can exhibit bioactivity .

Pharmaceutical Impurities with Triazolo-Pyridine Cores

Impurity C(BP): 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

  • Core : Triazolo-pyridine (vs. pyridazine in the target compound).
  • Substituents : Piperazine and chlorophenyl groups.
  • Relevance: Demonstrates how minor changes in the fused ring system (pyridine vs. pyridazine) and substituents (piperazine vs. thio-phenylethanone) alter physicochemical and pharmacological profiles .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Reported Activity Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-(4-ClPh), 6-(S-PhCOCH2) Not reported Not specified -
E-4b [1,2,4]triazolo[4,3-b]pyridazine 3,5-dimethylpyrazole, propenoic acid 253–255 Undisclosed
Lin28-1632 [1,2,4]triazolo[4,3-b]pyridazine 3-methyl, N-methylacetamide-phenyl Not reported Lin28 inhibition
Compound 20 None (simple ketone) 4-ClPh, PhCOCH2 Not reported Biological activity tested
Impurity C(BP) [1,2,4]triazolo[4,3-a]pyridine 4-(4-ClPh)piperazine Not reported Pharmaceutical impurity

Research Findings and Implications

Structural Complexity vs. Bioactivity: The target compound’s triazolo-pyridazine-thio-phenylethanone architecture may offer superior binding affinity compared to simpler analogs like Compound 20, though empirical validation is needed.

Role of Substituents : The 4-chlorophenyl group is a common feature in bioactive molecules, enhancing lipophilicity and interaction with hydrophobic binding pockets .

Thermal Stability : Analogues with polar substituents (e.g., E-4b) exhibit higher melting points, suggesting that the target compound’s stability could be modulated by introducing similar groups .

Biological Potential: The Lin28-1632 example confirms that triazolo-pyridazine derivatives can target RNA-binding proteins, expanding the scaffold’s therapeutic relevance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.